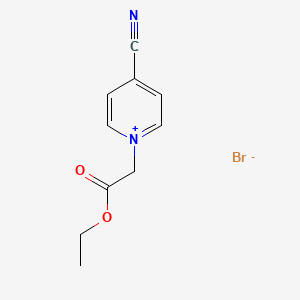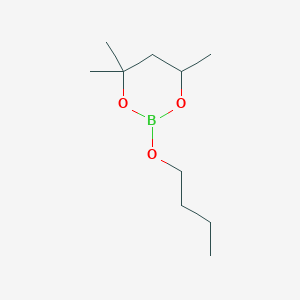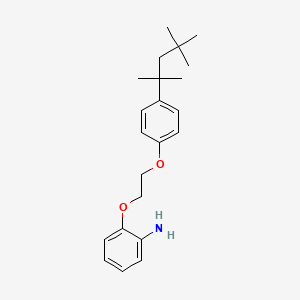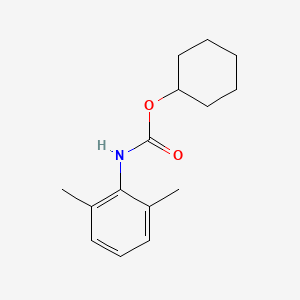
Cyclohexyl N-(2,6-xylyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl N-(2,6-xylyl)carbamate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . It is known for its unique structure, which includes a cyclohexyl group and a 2,6-xylyl group connected by a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Cyclohexyl N-(2,6-xylyl)carbamate typically involves the reaction of cyclohexylamine with 2,6-dimethylphenyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclohexyl N-(2,6-xylyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexyl N-(2,6-xylyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl N-(2,6-xylyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Cyclohexyl N-(2,6-xylyl)carbamate can be compared with other similar compounds, such as:
- Cyclohexyl N-(2,3-xylyl)carbamate
- Cyclohexyl N-(2,4-xylyl)carbamate
- Cyclohexyl N-(2,5-xylyl)carbamate
- Cyclohexyl N-(2,6-diisopropylphenyl)carbamate
These compounds share similar structural features but differ in the position or nature of substituents on the aromatic ring. The unique combination of the cyclohexyl and 2,6-xylyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
cyclohexyl N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-11-7-6-8-12(2)14(11)16-15(17)18-13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3,(H,16,17) |
InChI Key |
LCVBDCQWFSWGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


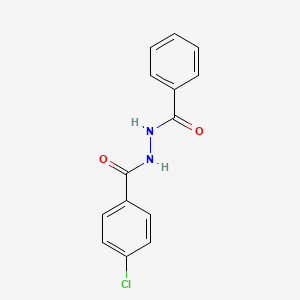
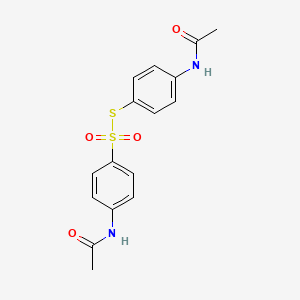
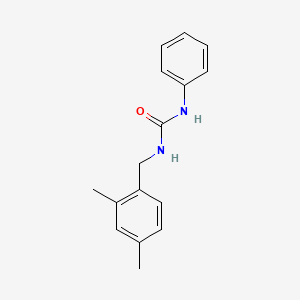


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)

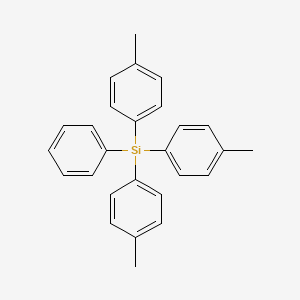

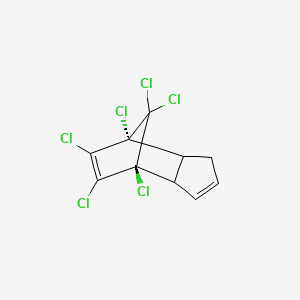
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
